Product packaging for 1,4-Dioxane-2-carboxaldehyde(Cat. No.:CAS No. 56217-56-2)

1,4-Dioxane-2-carboxaldehyde

Cat. No.: B1612199
CAS No.: 56217-56-2
M. Wt: 116.11 g/mol
InChI Key: SOYANKPFXHJUCE-UHFFFAOYSA-N
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Description

1,4-Dioxane-2-carboxaldehyde is a chemical compound with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol . It is characterized by its carboxaldehyde functional group attached to a 1,4-dioxane ring structure . As a specialized aldehyde, its primary value in research is as a versatile synthetic intermediate and building block for the development of more complex molecules. The compound is provided For Research Use Only. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions. The structural motif of the 1,4-dioxane ring is of significant interest in various chemical contexts. For instance, 1,4-dioxane itself is a well-known solvent used in biomass processing and the production of platform chemicals like furfural . Furthermore, the 2,3-dihydro-1,4-benzodioxin structure, which shares the dioxane core, is a key scaffold in medicinal chemistry . This suggests that this compound could serve as a key precursor in organic synthesis, potentially for the construction of novel compounds in material science, pharmaceutical research, and the development of ligands or fragrances. Its reactivity allows for further functionalization of the aldehyde group, making it a flexible starting point for chemical exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B1612199 1,4-Dioxane-2-carboxaldehyde CAS No. 56217-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxane-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYANKPFXHJUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602805
Record name 1,4-Dioxane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56217-56-2
Record name 1,4-Dioxane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Substituted Dioxane Heterocycles in Organic Chemistry

Substituted dioxane heterocycles are a class of organic compounds that have garnered considerable attention in the field of organic chemistry. thermofisher.com These six-membered rings containing two oxygen atoms can exist as 1,2-, 1,3-, or 1,4-dioxane (B91453) isomers, with the 1,4-isomer being the most common. thermofisher.com The conformational flexibility of the 1,4-dioxane ring, which readily interconverts between chair and boat conformations, is a key characteristic. wikipedia.org This structural feature, along with the ability to introduce various substituents at different positions, allows for the creation of a diverse array of molecules with specific stereochemical and electronic properties. researchgate.net

The significance of substituted dioxanes lies in their wide-ranging applications. They serve as versatile intermediates and building blocks in the synthesis of more complex molecules. researchgate.netorganic-chemistry.org For instance, 1,3-dioxanes are frequently employed as protecting groups for carbonyl functionalities during multi-step organic transformations. thermofisher.com Furthermore, the dioxane framework is a core component in various biologically active compounds and functional materials. Chiral dioxane derivatives can act as solvating agents for determining enantiomeric excess and as derivatizing agents for establishing absolute configurations. thermofisher.com The study of substituted dioxanes also provides valuable insights into conformational analysis and stereochemistry, fundamental concepts in organic chemistry. researchgate.net

Strategic Importance of 1,4 Dioxane 2 Carboxaldehyde in Contemporary Chemical Synthesis

Direct Synthetic Routes to this compound

The most straightforward approach to this compound involves the functional group transformation of a readily available precursor, specifically the oxidation of (1,4-Dioxan-2-yl)methanol (B41635). This method leverages the stability of the dioxane ring while modifying the substituent at the C2 position.

The direct synthesis of this compound is frequently achieved through the controlled oxidation of its corresponding primary alcohol, (1,4-Dioxan-2-yl)methanol. evitachem.comlookchem.com This precursor alcohol is a stable, commercially available compound that can be synthesized through various routes, including those starting from racemic epichlorohydrin. researchgate.net The key to this synthetic step is the selection of an oxidizing agent that is mild enough to prevent over-oxidation to the carboxylic acid.

A variety of oxidizing agents can be employed for this transformation. For instance, the use of activated manganese(IV) oxide (MnO₂) in a solvent like 1,4-dioxane (B91453) is an effective method for converting hydroxymethyl groups to aldehydes. The key intermediate, dioxan-2-carbaldehyde, is accessible in either racemic or stereo-pure forms. lookchem.comresearchgate.net The synthesis of chiral (R)-1,4-Dioxane-2-carbaldehyde, for example, would proceed from the corresponding chiral alcohol, (R)-2-hydroxymethyl- Current time information in Bangalore, IN.beilstein-journals.orgdioxane. nih.gov

Table 1: Reagents for Controlled Oxidation of (1,4-Dioxan-2-yl)methanol
Oxidizing AgentTypical SolventNotes
Manganese(IV) Oxide (MnO₂)1,4-Dioxane, DichloromethaneEffective for allylic and benzylic alcohols, but also used for other primary alcohols. Requires careful control to prevent decomposition.
Pyridinium chlorochromate (PCC)Dichloromethane (DCM)A common and reliable reagent for oxidizing primary alcohols to aldehydes.
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)A mild oxidant known for high yields and compatibility with various functional groups.
Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine)Dichloromethane (DCM)Performed at low temperatures; avoids the use of heavy metals.

Specific oxidation protocols are crucial for forming the aldehyde functionality in more complex or functionalized dioxane derivatives, such as precursors to 2-methyl-1,4-dioxane-2-carbaldehyde (B6200641). Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, have been shown to effectively oxidize 1,4-dioxane and its derivatives. oxidationtech.comdeswater.com Systems like ozone/hydrogen peroxide can degrade the dioxane ring but also indicate the susceptibility of the ring's carbons to oxidation. oxidationtech.comacs.org

For synthetic purposes, however, more controlled methods are required. The choice of reagent is critical to ensure the selective oxidation of the primary alcohol without affecting other sensitive groups on the dioxane ring or its substituents. Protocols such as the Swern or Dess-Martin oxidation are often preferred due to their mild conditions and high selectivity for converting primary alcohols to aldehydes. These methods are generally applicable to a wide range of substrates, including substituted dioxane-alcohols.

Construction of the 1,4-Dioxane Ring System Bearing Aldehyde Functionality

An alternative to modifying a pre-existing dioxane ring is to construct the heterocyclic system itself. These methods build the 1,4-dioxane scaffold from acyclic or different heterocyclic precursors, often in a way that installs the desired aldehyde or a precursor group during the ring-forming process.

A prevalent strategy for constructing the 1,4-dioxane ring involves the ring-opening of an oxirane (epoxide) precursor. scispace.comthieme-connect.com This key step typically involves the nucleophilic attack of an ethylene (B1197577) glycol derivative on the epoxide ring, followed by an intramolecular cyclization to form the six-membered dioxane ring. enamine.net

One common pathway begins with readily available epoxides. enamine.net The key step is the opening of the epoxide ring with ethylene glycol monosodium salt, which is then followed by the cyclization of the resulting diol intermediate. enamine.net For instance, the synthesis of (1,4-Dioxan-2-yl)methanol can be achieved by reacting 2-[(2-chloroethoxy)methyl]oxirane with sodium hydroxide, where the initial epoxide is opened and a subsequent intramolecular Williamson ether synthesis forms the dioxane ring. thieme-connect.de A similar approach uses racemic epichlorohydrin, which is first reacted with 2-chloroethanol (B45725) to form an ether that then undergoes a base-induced ring closure to a new epoxide, a precursor for the final dioxane ring. researchgate.net

Table 2: Oxirane-Based Ring Construction of 1,4-Dioxane Derivatives
Oxirane PrecursorNucleophile/ReagentKey StepsReference
Epichlorohydrin2-Chloroethanol, BaseIntermolecular etherification, followed by intramolecular epoxide formation and subsequent ring closure. researchgate.net
Substituted OxiranesEthylene glycol monolithium saltOxirane ring opening followed by a two-step cyclization of the diol. scispace.comthieme-connect.com
(R)- or (S)-2-[(2-chloroethoxy)methyl]oxiraneSodium Hydroxide (NaOH)Base-induced intramolecular cyclization. nih.govthieme-connect.de

Beyond epoxide-based routes, several other ring-closure reactions are utilized to form the 1,4-dioxane scaffold. A classic industrial method involves the acid-catalyzed dehydration and ring closure of diethylene glycol. nih.gov While effective for the parent 1,4-dioxane, this method is less suitable for producing finely functionalized derivatives.

More targeted syntheses include the Williamson ether synthesis strategy, which can be adapted to form the dioxane ring. One reported method involves the reaction of α,β-unsaturated ketones with ethylene glycol, using cesium carbonate as a base, to yield 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality. researchgate.net Another innovative approach uses oxetan-3-ols as 1,2-bis-electrophiles, which react with 1,2-diols in a Brønsted acid-catalyzed annulation to form functionalized 1,4-dioxanes. nih.gov This method offers high yields and diastereoselectivity. nih.gov Furthermore, certain 1,4-dioxane derivatives, specifically 1,4-dioxan-2-ones, can be prepared by reacting carbon monoxide, formaldehyde, and a 1,2-glycol in the presence of hydrogen fluoride. google.com

Stereoselective Synthesis of Chiral this compound Enantiomers

The synthesis of enantiomerically pure forms of this compound, such as (R)-1,4-Dioxane-2-carbaldehyde, is critical for applications in asymmetric synthesis and pharmaceuticals. nih.gov Two main approaches are employed: the resolution of a racemic mixture and the direct asymmetric synthesis from a chiral starting material.

A common strategy begins with the synthesis of the chiral alcohol precursor, (R)- or (S)-2-hydroxymethyl- Current time information in Bangalore, IN.beilstein-journals.orgdioxane. nih.gov This can be achieved by starting with enantiomerically pure materials, such as (R)- or (S)-epichlorohydrin, and carrying them through a sequence of reactions that form the dioxane ring while preserving the stereocenter. nih.govthieme-connect.de For example, (R)-3-(2-Chloroethoxy)-1,2-epoxypropane can be cyclized using a base to yield (S)-2-hydroxymethyl- Current time information in Bangalore, IN.beilstein-journals.orgdioxane. nih.gov

Alternatively, racemic 2-hydroxymethyl-1,4-dioxane can be resolved into its separate enantiomers. researchgate.net This is often done by converting the racemic alcohol into a mixture of diastereomeric esters or salts, for example, by reacting it with phthalic anhydride (B1165640) to form a hydrogen phthalate, which is then treated with a chiral amine like (R)- or (S)-1-phenylethylamine. researchgate.net The resulting diastereomeric salts can be separated by selective crystallization, and subsequent hydrolysis frees the enantiomerically pure alcohol. researchgate.net

Once the chiral alcohol is isolated, a controlled oxidation reaction, as described in section 2.1.1, yields the desired chiral aldehyde, (R)- or (S)-1,4-Dioxane-2-carboxaldehyde. The choice of solvent can be critical in stereoselective reactions, with 1,4-dioxane itself sometimes providing excellent diastereoselectivity. acs.org

Chemical Reactivity and Advanced Transformations of 1,4 Dioxane 2 Carboxaldehyde

Reactions Predominantly Involving the Aldehyde Moiety

The aldehyde group is the primary site for a multitude of chemical transformations, including oxidation, reduction, and various nucleophilic addition and condensation reactions. These modifications are crucial for elaborating the molecular framework.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde moiety of 1,4-dioxane-2-carboxaldehyde and its derivatives can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental reaction for aldehydes. Strong oxidizing agents are typically employed for this purpose. For instance, 2-methyl-1,4-dioxane-2-carbaldehyde (B6200641) can be converted to its carboxylic acid derivative using potent oxidants like potassium permanganate (B83412) (KMnO₄) Current time information in Bangalore, IN..

Another common method for oxidizing aldehydes to carboxylic acids is the Baeyer-Villiger oxidation, which can utilize reagents such as peracids or hydrogen peroxide organic-chemistry.org. Selenium(IV) oxide in the presence of hydrogen peroxide has also been shown to effectively oxidize various aromatic and aliphatic aldehydes to their corresponding carboxylic acids beilstein-journals.org. While the reaction is general, the choice of oxidant is critical to ensure compatibility with the dioxane ring, which itself can be susceptible to oxidation under harsh conditions pearson.com.

Table 1: Representative Oxidation Reactions of Aldehydes

Aldehyde Type Reagent(s) Product Type Reference(s)
2-Methyl-1,4-dioxane-2-carbaldehyde Potassium Permanganate (KMnO₄) Carboxylic Acid Current time information in Bangalore, IN.
General Aldehydes Peracids (e.g., m-CPBA) Carboxylic Acid organic-chemistry.org

Reduction Reactions to Corresponding Alcohols

The reduction of the aldehyde group in this compound derivatives to a primary alcohol is a common and high-yielding transformation. This is typically achieved using hydride-based reducing agents bbhegdecollege.com. The most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) bbhegdecollege.com.

Sodium borohydride is a milder reagent, often used in protic solvents like methanol (B129727) or ethanol (B145695), and is generally selective for aldehydes and ketones bbhegdecollege.comthieme-connect.de. Lithium aluminum hydride is a much stronger reducing agent and will also reduce esters and carboxylic acids, but it must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) followed by a careful aqueous workup bbhegdecollege.com. The product of this reduction is (1,4-dioxan-2-yl)methanol (B41635) or its corresponding substituted derivatives nih.gov. The high propensity of aldehydes to be reduced to alcohols makes this a very reliable synthetic route acs.org.

Table 2: Common Reagents for Aldehyde Reduction

Reagent Strength Typical Solvents Comments Reference(s)
Sodium Borohydride (NaBH₄) Mild Methanol, Ethanol Selective for aldehydes/ketones bbhegdecollege.com

Nucleophilic Addition and Condensation Reactions for Scaffold Derivatization

The electrophilic carbon of the aldehyde group is highly susceptible to attack by a wide range of nucleophiles, leading to carbon-carbon and carbon-heteroatom bond formation. These reactions are essential for derivatizing the scaffold beilstein-journals.org.

Nucleophilic addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), results in the formation of secondary alcohols. For example, addition of an acetylide, like TMS-acetylene, has been demonstrated on related dioxane carbaldehyde systems.

Condensation reactions provide another powerful tool for derivatization. The Knoevenagel condensation, for instance, involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, often catalyzed by a weak base. Similarly, aldol-type condensations can occur between the aldehyde and an enolate, extending the carbon chain pearson.com. These reactions are frequently performed in solvents such as ethanol or dioxane.

Table 3: Examples of Nucleophilic Addition and Condensation Reactions

Reaction Type Nucleophile/Reagent Product Type Reference(s)
Nucleophilic Addition Organometallic (e.g., RMgX) Secondary Alcohol beilstein-journals.org
Nucleophilic Addition TMS-acetylene Propargylic Alcohol
Knoevenagel Condensation Active Methylene Compound α,β-Unsaturated Product

Other Carbonyl Group Modifications and Elaboration

Beyond the fundamental reactions, the aldehyde group can undergo various other modifications to generate diverse molecular architectures. The formation of imines (Schiff bases) through reaction with primary amines is a key transformation. This reaction is often a precursor to reductive amination, where the intermediate imine is reduced in situ to form an amine.

The Wittig reaction provides a classic method for converting the carbonyl group into an alkene. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), allowing for the stereoselective formation of carbon-carbon double bonds. Another important transformation is the formation of acetals, which are commonly used as protecting groups for aldehydes. This reaction involves treating the aldehyde with an alcohol in the presence of an acid catalyst pearson.com.

Transformations and Functionalization at the 1,4-Dioxane (B91453) Ring System

While reactions at the aldehyde are more common, the 1,4-dioxane ring itself can also be functionalized, primarily through substitution reactions.

Halogenation and Related Substitution Reactions

The saturated carbon atoms of the 1,4-dioxane ring are susceptible to halogenation, particularly through free-radical pathways. The hydrogens on the carbons adjacent to the ether oxygen atoms (positions C3 and C5) are activated for radical abstraction, similar to allylic or benzylic positions beilstein-journals.org.

A common method for this type of transformation is free-radical halogenation using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or under photochemical conditions beilstein-journals.org. This method, often referred to as Wohl-Ziegler bromination, is selective for these activated C-H bonds. While direct examples on 2-methyl-1,4-dioxane-2-carbaldehyde are not extensively documented, the principle of halogenating ethers at the α-position is a well-established synthetic strategy. The presence of the aldehyde group would require careful selection of reaction conditions to avoid side reactions, but the inherent reactivity of the dioxane ring suggests that such substitutions are feasible nih.gov.

Ring-Opening Reactions and Rearrangements

Dedicated studies on the ring-opening reactions and molecular rearrangements of this compound are not extensively documented in scientific literature. The 1,4-dioxane ring is a cyclic diether, which is generally stable under neutral, basic, and mild acidic conditions. Cleavage of the ether bonds typically requires harsh reaction conditions, such as strong acids.

In the context of the parent molecule, 1,4-dioxane, degradation and ring-opening are primarily studied under advanced oxidation processes for environmental remediation, which involve highly reactive radical species. dss.go.th For this compound, it is presumed that most chemical transformations would occur at the more reactive aldehyde functional group rather than inducing a ring-opening or rearrangement of the stable dioxane core under typical synthetic conditions. For instance, acid-catalyzed rearrangements are known to occur during the synthesis of the parent 1,4-dioxane from ethylene (B1197577) glycol, leading to byproducts like 2-methyl-1,3-dioxolane, but similar rearrangements starting from this compound have not been reported. youtube.com

Catalytic Processes in this compound Chemistry

While 1,4-dioxane is a prevalent solvent in a vast number of catalytic reactions, including hydrogenations, cross-couplings, and oxidations, specific literature detailing catalytic processes where this compound is the substrate is sparse. nih.govmdpi.comnih.govresearchgate.netresearchgate.net Most reported transformations involving this compound focus on the non-catalytic, stoichiometric reactions of the aldehyde group.

The primary role of this compound in advanced synthesis is as a key intermediate, which is itself prepared and then converted to more complex target molecules. The synthesis of the aldehyde is a critical step, often achieved through oxidation of the corresponding primary alcohol. nih.gov

Synthesis of this compound

The preparation of enantiomerically pure (R)- dss.go.thacs.orgDioxane-2-carboxaldehyde can be achieved via Swern oxidation of the corresponding alcohol, (S)-2-hydroxymethyl- dss.go.thacs.orgdioxane. nih.gov This transformation is a key step in multi-step syntheses.

Table 1: Synthesis of (R)- dss.go.thacs.orgDioxane-2-carboxaldehyde nih.gov
Starting MaterialReagentsSolventTemperatureProduct
(S)-2-Hydroxymethyl- dss.go.thacs.orgdioxaneOxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO)Dichloromethane-78 °C(R)- dss.go.thacs.orgDioxane-2-carboxaldehyde

Use as a Synthetic Intermediate

Once synthesized, this compound is used in subsequent reactions that build molecular complexity. It has been documented as a crucial building block for creating meso-substituted porphyrins. researchgate.net In these syntheses, the aldehyde reacts with pyrrole (B145914) derivatives, demonstrating the typical reactivity of the aldehyde group while the dioxane moiety remains intact.

Another documented transformation is the reaction with lithiated 1,3-dithiane. nih.gov This reaction forms a dithiane adduct at the carbonyl carbon, a common strategy for converting aldehydes into other functional groups or for use as an acyl anion equivalent. nih.gov

These examples highlight that the advanced transformations of this compound primarily involve leveraging its aldehyde functionality for the construction of larger, more complex molecules, rather than participating in catalytic cycles or ring-opening reactions itself.

Spectroscopic and Advanced Analytical Characterization of 1,4 Dioxane 2 Carboxaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 1,4-Dioxane-2-carboxaldehyde by providing detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton and the seven protons of the dioxane ring. The aldehyde proton (CHO) is anticipated to appear as a singlet or a finely coupled multiplet in the downfield region, typically between δ 9.5 and 10.0 ppm, a characteristic chemical shift for aldehydes.

The protons on the dioxane ring will show more complex splitting patterns and chemical shifts influenced by their diastereotopic and non-equivalent environments. The proton on the carbon bearing the aldehyde group (C2-H) is expected to be a multiplet in the range of δ 4.0-4.5 ppm. The protons on the carbons adjacent to the oxygen atoms (C3, C5, and C6) will likely resonate between δ 3.5 and 4.0 ppm. Due to the chair conformation of the dioxane ring, axial and equatorial protons will have different chemical shifts and coupling constants. For the parent 1,4-dioxane (B91453), all methylene (B1212753) protons are equivalent and show a single peak around 3.69 ppm. docbrown.info However, the introduction of the carboxaldehyde group breaks this symmetry, leading to a more complex spectrum.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aldehyde H9.5 - 10.0s or d
C2-H4.0 - 4.5m
Dioxane Ring Protons3.5 - 4.0m

Note: s = singlet, d = doublet, m = multiplet. Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the five carbon atoms in this compound. The most downfield signal will be that of the carbonyl carbon of the aldehyde group, typically appearing in the range of δ 190-200 ppm. The carbon atom to which the aldehyde is attached (C2) will also be shifted downfield compared to the other ring carbons, likely appearing around δ 70-80 ppm. The remaining three methylene carbons of the dioxane ring (C3, C5, and C6) are expected to resonate in the typical ether region of δ 65-75 ppm. In the highly symmetrical parent 1,4-dioxane molecule, all four carbon atoms are equivalent, resulting in a single resonance peak.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C190 - 200
C270 - 80
C3, C5, C665 - 75

Note: Predicted values are based on typical chemical shifts for aldehydes and cyclic ethers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (116.11 g/mol ). The exact mass is calculated to be 116.047344113 Da. nih.gov

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of both aldehydes and cyclic ethers. Common fragmentation patterns for the parent 1,4-dioxane include the loss of a hydrogen atom (M-1), and cleavage of the ring to produce fragments at m/z 58, 44, and 30. docbrown.info For this compound, key fragmentation pathways would likely involve:

Loss of the formyl group (-CHO): This would result in a fragment ion at m/z 87.

Alpha-cleavage: Cleavage of the C-C bond between the carbonyl group and the dioxane ring.

Ring cleavage: Fragmentation of the dioxane ring itself, similar to that of unsubstituted 1,4-dioxane.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment Identity
116[C₅H₈O₃]⁺ (Molecular Ion)
87[C₄H₇O₂]⁺ (Loss of CHO)
58[C₂H₄O₂]⁺ or [C₃H₆O]⁺ (Ring Fragments)
44[C₂H₄O]⁺ (Ring Fragment)
29[CHO]⁺ (Formyl Cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound will be characterized by the presence of strong absorption bands corresponding to the aldehyde and ether functionalities.

A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the aldehyde. Another characteristic feature of aldehydes is the C-H stretching vibration of the aldehyde proton, which typically appears as one or two moderately strong bands between 2700 and 2850 cm⁻¹. vscht.cz

The presence of the dioxane ring will be confirmed by strong C-O-C stretching vibrations, which for cyclic ethers typically appear in the region of 1140-1070 cm⁻¹. docbrown.info The C-H stretching vibrations of the methylene groups in the ring will be observed around 2850-3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
AldehydeC=O Stretch1720 - 1740
AldehydeC-H Stretch2700 - 2850
EtherC-O-C Stretch1140 - 1070
AlkaneC-H Stretch2850 - 3000

Advanced Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or contaminants.

Gas Chromatography (GC) for Volatile Species

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a cyanopropylphenyl or polyethylene (B3416737) glycol (PEG) stationary phase, would likely provide good resolution.

The retention time of this compound will be influenced by its volatility and its interaction with the stationary phase. Due to the presence of the polar aldehyde group, it is expected to be more retained and have a longer retention time compared to the nonpolar parent compound, 1,4-dioxane, under similar chromatographic conditions.

For detection, a Flame Ionization Detector (FID) offers good sensitivity for organic compounds. However, coupling the gas chromatograph to a mass spectrometer (GC-MS) is highly advantageous as it provides both separation and structural identification of the compound and any impurities present. researchgate.net GC-MS allows for the confirmation of the molecular weight and fragmentation pattern discussed in section 4.2.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aldehydes. However, since many simple aldehydes, including this compound, lack a strong chromophore, they are not readily detectable by standard UV-Vis detectors. To overcome this limitation, pre-column derivatization is a widely adopted strategy. This process involves reacting the aldehyde with a derivatizing agent to form a stable, non-volatile derivative with strong UV or fluorescence properties, significantly enhancing detection sensitivity and selectivity. nih.govwaters.com

Derivatization with 2,4-Dinitrophenylhydrazine (B122626) (DNPH)

The most common method for the HPLC analysis of carbonyl compounds is derivatization with 2,4-dinitrophenylhydrazine (DNPH). epa.gov This reaction, performed in an acidic medium, quantitatively converts the aldehyde into a stable 2,4-dinitrophenylhydrazone derivative. hitachi-hightech.comauroraprosci.com This derivative possesses a strong chromophore, allowing for sensitive detection by a UV-Vis detector, typically at a wavelength of 360 nm. auroraprosci.com

The resulting this compound-DNPH derivative can be effectively separated from other components in a mixture using reversed-phase HPLC. scioninstruments.com A C18 column is commonly employed for this purpose, with a mobile phase typically consisting of a gradient mixture of acetonitrile (B52724) and water. waters.comauroraprosci.com This approach allows for the resolution of various aldehyde-DNPH derivatives in a single chromatographic run. scioninstruments.com

Table 1: Typical HPLC Parameters for Analysis of Aldehyde-DNPH Derivatives

ParameterTypical Value/ConditionSource(s)
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) auroraprosci.com
Mobile Phase Acetonitrile/Water Gradient or Isocratic Mixture auroraprosci.comscioninstruments.com
Flow Rate 1.0 mL/min auroraprosci.com
Detection UV-Vis at 360 nm auroraprosci.com
Column Temp. 30 °C auroraprosci.com
Injection Vol. 20 µL auroraprosci.com

Fluorescent Labeling for Enhanced Sensitivity

For trace-level analysis, fluorescent derivatization offers superior sensitivity compared to UV-Vis detection. nih.gov Various fluorescent labeling agents containing a hydrazine (B178648) or amine moiety can react with the aldehyde group of this compound. Reagents such as BODIPY-based hydrazides react with aldehydes to form highly fluorescent derivatives. nih.govresearchgate.net These derivatives can be detected with high sensitivity using a fluorescence detector, with excitation and emission wavelengths specific to the chosen fluorophore. nih.govnih.gov This method is particularly valuable for quantifying minute amounts of the analyte in complex matrices. nih.govrsc.org

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Structure

As of this writing, a specific single-crystal X-ray diffraction study for this compound has not been reported in the peer-reviewed literature. However, extensive crystallographic data on related 1,4-dioxane-containing compounds provide a strong basis for predicting its solid-state structure. researchgate.netd-nb.infoiucr.org

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Such a study on this compound would reveal precise bond lengths, bond angles, and torsional angles, confirming the molecule's conformation. It is well-established that the 1,4-dioxane ring predominantly adopts a chair conformation, similar to cyclohexane. d-nb.info This conformation minimizes steric and torsional strain. The carboxaldehyde substituent at the C2 position would likely occupy an equatorial position to minimize steric hindrance, which is the thermodynamically more stable arrangement.

Table 2: Example Crystallographic Data for a 1,4-Dioxane Adduct (Note: This data is for a related compound, 5-Fluorouracil–1,4-dioxane (4/1), to illustrate typical parameters, as specific data for this compound is unavailable.)

ParameterValueSource
Compound 4(C₄H₃FN₂O₂)·C₄H₈O₂ iucr.org
Crystal System Triclinic iucr.org
Space Group P-1 iucr.org
a (Å) 7.0847 (11) iucr.org
b (Å) 8.4733 (13) iucr.org
c (Å) 10.2291 (15) iucr.org
α (°) ** 98.128 (3) iucr.org
β (°) 96.913 (3) iucr.org
γ (°) 99.785 (3) iucr.org
Volume (ų) **592.45 (16) iucr.org

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the definitive identification and quantification of organic compounds in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful of these techniques for analyzing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Given its predicted boiling point, this compound is amenable to GC analysis. In GC-MS, the sample is first vaporized and separated based on boiling point and polarity on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. For this compound, fragmentation would be influenced by both the dioxane ring and the aldehyde functional group. Key fragmentation mechanisms for aldehydes include α-cleavage and McLafferty rearrangement. jove.com

α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group, which for this molecule could result in the loss of a hydrogen radical (an [M-1] peak) or the formyl group radical ([M-29] peak). whitman.edulibretexts.org

McLafferty Rearrangement: If a γ-hydrogen is available, a characteristic rearrangement can occur, often leading to a prominent peak. For straight-chain aldehydes, this can result in a fragment at m/z 44. whitman.edu

Ring Fragmentation: The dioxane ring itself will also fragment, likely through the loss of ethylene (B1197577) oxide (C₂H₄O, 44 Da) or other small neutral molecules.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

m/z (Mass/Charge)Possible Fragment IdentityFragmentation PathwaySource(s)
116[C₅H₈O₃]⁺•Molecular Ion (M⁺•) whitman.edu
115[C₅H₇O₃]⁺Loss of H• from aldehyde whitman.edulibretexts.org
87[C₄H₇O₂]⁺Loss of formyl group (-CHO) whitman.edulibretexts.org
72[C₃H₄O₂]⁺•Loss of C₂H₄O (ethylene oxide) from M⁺•-
44[C₂H₄O]⁺•McLafferty rearrangement or Ring Cleavage whitman.edu

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative to GC-MS, particularly for polar and thermally labile compounds. It combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. Direct analysis of this compound may be possible using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

However, similar to HPLC-UV, sensitivity can be significantly improved through derivatization. acs.org The same DNPH derivatives used for HPLC-UV analysis can be analyzed by LC-MS. researchgate.netfrontiersin.org This provides an orthogonal detection method, confirming both the retention time and the mass-to-charge ratio of the derivative, which greatly increases confidence in the identification. LC-MS/MS, which involves further fragmentation of a selected parent ion, can provide even greater specificity and structural information. acs.org

Applications of 1,4 Dioxane 2 Carboxaldehyde in Synthetic Chemistry and Allied Fields

1,4-Dioxane-2-carboxaldehyde as a Versatile Synthetic Building Block

Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of complex molecular structures. this compound fits this description perfectly, offering both a core heterocyclic structure and a reactive handle for further elaboration. Its utility is demonstrated across several fields where precise molecular design is paramount.

The aldehyde functionality of this compound is a gateway to a wide array of subsequent chemical reactions, making it a key precursor for synthesizing more intricate heterocyclic systems. Aldehydes are privileged reagents in cyclization reactions used to construct a broad spectrum of nitrogen, oxygen, and sulfur-containing heterocycles. nih.gov

Research has shown that the 1,4-dioxane (B91453) ring can be incorporated into larger, biologically relevant scaffolds like flavones and coumarins. researchgate.net In one study, flavonoid analogues featuring a hydroxymethyl group at the 2-position of the dioxane ring (a derivative of the parent aldehyde) demonstrated significant antihepatotoxic activity. researchgate.net This highlights how the dioxane aldehyde can serve as a starting point for creating compounds where the dioxane ring is fused or appended to other heterocyclic systems. The reactivity of the aldehyde group allows for condensation, cycloaddition, and multicomponent reactions to build molecular complexity. For example, it can react with various nucleophiles to initiate cyclization cascades, leading to novel heterocyclic frameworks that are of interest in medicinal chemistry and materials science. researchgate.netenamine.net

Table 1: Examples of Heterocyclic Systems Incorporating the 1,4-Dioxane Moiety This table is for illustrative purposes and based on the synthetic potential of dioxane-based building blocks.

Heterocyclic Class Synthetic Approach from Dioxane Aldehyde Potential Application Area
Flavones Condensation with 2'-hydroxyacetophenones followed by cyclization Antihepatotoxic agents researchgate.net
Coumarins Knoevenagel or Perkin reaction with activated acetic acid derivatives Antihepatotoxic agents researchgate.net
Isoquinolines Participation in domino reactions with other functional groups Synthetic methodology rsc.org

The 1,4-dioxane ring is considered a "bioversatile scaffold" in drug design, capable of interacting with various biological receptor systems. researchgate.net Its utility has been demonstrated in developing agonists and antagonists for targets such as muscarinic acetylcholine (B1216132) receptors (mAChRs). researchgate.netresearchgate.net The aldehyde functionality on this scaffold provides a crucial attachment point for introducing other pharmacophoric features or for linking the scaffold to other molecular fragments.

A significant application of dioxane-based structures is in the development of antiviral agents. The crystal structure of the Sindbis virus capsid protein revealed the presence of dioxane molecules within a hydrophobic binding pocket. nih.govnih.gov This observation spurred the structure-based design of novel antiviral compounds. Synthetic efforts led to the creation of dioxane-based agents that effectively inhibit the replication of the Sindbis virus, which serves as a model for the broader alphavirus family. nih.gov

In this context, while not the final drug, an intermediate named (R)-2-hydroxymethyl- nih.govnih.govdioxane, which can be synthesized from this compound via reduction, proved to be a more potent antiviral agent than the more complex target molecule it was designed to create. nih.govnih.gov This underscores the importance of the simple, functionalized dioxane scaffold as a key component for biological activity. The aldehyde group in this compound is instrumental in synthesizing such derivatives, allowing for the stereospecific construction of these privileged structures.

Table 2: Antiviral Activity of Dioxane-Based Compounds Against Sindbis Virus

Compound EC₅₀ (µM) Cytotoxicity (in uninfected BHK cells) Reference
(R)-2-hydroxymethyl- nih.govnih.govdioxane 3.4 Not cytotoxic at 1mM nih.govnih.gov

In materials science, building blocks are the monomer units that link together to form long polymer chains. snexplores.orgscitechdaily.com The properties of the final material are dictated by the structure of these monomers. This compound can be considered a "Polymer Science Material Building Block" due to its potential for incorporation into polymer backbones or as a pendant group.

The aldehyde function allows the molecule to participate in polycondensation reactions. For instance, it can react with difunctional nucleophiles like diamines or diols to form polymers such as polyimines or polyacetals. These reactions can introduce the flexible and polar 1,4-dioxane moiety into the polymer structure, potentially influencing properties like solubility, thermal stability, and biocompatibility.

While direct polymerization of this compound is not widely reported, related dioxane-containing monomers are of significant interest. For example, 1,4-dioxan-2-one (B42840) and 1,4-dioxane-2,5-diones are used in ring-opening polymerization (ROP) to create biodegradable polyesters like poly(1,4-dioxan-2-one) (PPDX) and polyglycolic acid (PGA). google.comresearchgate.net These polymers have applications in the medical field for items like degradable surgical sutures. researchgate.net The aldehyde group on this compound offers a route to create functionalized versions of these polymers or to graft the dioxane unit onto other polymer chains, thereby modifying their surface properties or providing sites for further chemical modification.

Exploration in Drug Discovery and Development Initiatives

The 1,4-dioxane scaffold is actively explored in modern drug discovery. Its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds through its ether oxygens, make it an attractive component for new therapeutic agents.

The structural features of dioxane derivatives, including substituted carboxaldehydes like 2-methyl-1,4-dioxane-2-carbaldehyde (B6200641), suggest potential utility in drug delivery systems. The aldehyde group can be used to form covalent linkages with drug molecules or carrier systems through reversible bonds, such as imines (Schiff bases) or acetals. This strategy is central to the design of prodrugs, where an active pharmaceutical ingredient is temporarily modified to improve its delivery, absorption, or release profile.

For example, a drug containing a primary amine could be linked to a dioxane aldehyde to form an imine prodrug. The dioxane moiety could modulate the solubility and pharmacokinetic properties of the conjugate, while the imine bond could be designed to hydrolyze under specific physiological conditions (e.g., the acidic environment of a tumor), releasing the active drug in a targeted manner. While specific studies on 2-methyl-1,4-dioxane-2-carbaldehyde in this context are not prominent, the underlying chemical principles support its potential as a valuable linker or modifying agent in advanced drug delivery research.

Understanding how small molecules interact with biological macromolecules like proteins and nucleic acids is fundamental to drug discovery. nih.gov The 1,4-dioxane scaffold has been shown to participate in such interactions. As previously mentioned, crystallographic studies revealed that dioxane molecules occupy a hydrophobic pocket in the Sindbis virus capsid protein. nih.gov This interaction is crucial for the mechanism of action of dioxane-based antiviral inhibitors, which are designed to bind in this pocket and disrupt the viral life cycle. nih.govnih.gov

The aldehyde group of this compound adds another layer of potential interaction. Aldehydes are electrophilic and can react covalently with nucleophilic residues on proteins, such as the side chain of lysine (B10760008) (forming an imine) or cysteine (forming a thiazolidine). This ability to form covalent bonds can lead to potent and long-lasting inhibition of a target protein. Therefore, a molecule like this compound could be investigated as a "covalent warhead" attached to a scaffold that directs it to a specific binding site on a macromolecule. This dual mechanism—scaffold-directed non-covalent binding and subsequent covalent bond formation—is a powerful strategy in modern drug design.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-2-hydroxymethyl- nih.govnih.govdioxane
2-methyl-1,4-dioxane-2-carbaldehyde
1,4-dioxan-2-one
1,4-dioxane-2,5-diones
poly(1,4-dioxan-2-one) (PPDX)

Lack of Publicly Available Research on this compound in Functionalized Materials

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research detailing the application of the chemical compound this compound in the development of functionalized materials.

While the individual components of its chemical name—"1,4-dioxane" and "carboxaldehyde"—represent classes of compounds with various roles in synthetic chemistry, the specific molecule "this compound" is not prominently featured in studies related to polymer synthesis, cross-linking, or surface modification for the creation of new materials.

Chemical suppliers list this compound as a commercially available organic building block. However, its utility appears to be more established in other areas, such as a precursor in medicinal chemistry for the synthesis of more complex molecules.

Research on related compounds, such as 1,4-dioxane-2,5-diones and 1,4-dioxan-2-one, shows their application in ring-opening polymerization to create polyesters. Nevertheless, this information is not directly transferable to this compound, which possesses a reactive aldehyde group instead of the ester linkages that participate in the polymerization of those related compounds. The aldehyde group could theoretically be used for various chemical transformations, but its specific use in creating functionalized materials is not documented in the available literature.

Similarly, searches for its use as a cross-linking agent, where the aldehyde could potentially react with other functional groups to form networks in polymers, or as a molecule for the surface modification of existing materials, did not yield any specific research findings.

Therefore, based on the currently accessible scientific and technical information, the contributions of this compound to the development of functionalized materials cannot be detailed. Further research would be required to explore and establish any potential applications of this specific compound within materials science.

Computational Chemistry and Theoretical Investigations of 1,4 Dioxane 2 Carboxaldehyde

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock methods, are fundamental in understanding the electronic structure, stability, and reactivity of 1,4-Dioxane-2-carboxaldehyde. researchgate.net These calculations can determine optimized molecular geometries, electronic energies, and the distribution of electron density within the molecule.

The introduction of a carboxaldehyde group at the 2-position of the 1,4-dioxane (B91453) ring is expected to significantly influence its electronic properties. The aldehyde group is electron-withdrawing, which would likely lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to the parent 1,4-dioxane. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

For a related compound, 2-methyl-1,4-dioxane-2-carboxaldehyde, computational studies would similarly predict the effects of both the methyl and carboxaldehyde substituents on the electronic landscape of the dioxane ring. The methyl group, being electron-donating, would have an opposing electronic effect to the carboxaldehyde group.

Theoretical calculations can also predict various reactivity descriptors. For instance, the analysis of molecular electrostatic potential (MEP) maps can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus predicting sites for potential chemical reactions. ijcce.ac.ir For this compound, the oxygen atom of the carbonyl group would be an electron-rich site, while the carbonyl carbon and the aldehydic proton would be electron-poor sites.

Table 1: Predicted Electronic Properties of 1,4-Dioxane and its Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Dipole Moment (Debye)
1,4-Dioxane -7.5 2.5 10.0 0
This compound -8.0 (Predicted) 1.5 (Predicted) 9.5 (Predicted) ~2.5 (Predicted)

Note: The values for 1,4-Dioxane are typical literature values. The values for the carboxaldehyde derivatives are hypothetical predictions based on the expected electronic effects of the substituents and are presented for illustrative purposes.

Molecular Modeling and Dynamics Simulations to Understand Conformational Behavior

The 1,4-dioxane ring is known to be conformationally flexible, primarily existing in a chair conformation, but also able to adopt boat and twist-boat conformations. wikipedia.orgresearchgate.net The introduction of a substituent at the 2-position, such as a carboxaldehyde group, leads to the possibility of axial and equatorial conformers.

Molecular modeling techniques, including molecular mechanics and quantum chemical calculations, can be used to determine the relative energies of these different conformers. It is generally expected that the equatorial conformer of this compound would be more stable than the axial conformer due to reduced steric hindrance.

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of the molecule over time, including the interconversion between different conformations. nih.gov By simulating the molecule in a solvent, such as water, MD can also shed light on the solute-solvent interactions and how they influence conformational preferences. researchgate.net For this compound, MD simulations could reveal the flexibility of the carboxaldehyde group and its preferred orientation relative to the dioxane ring in a solution environment.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. For the parent 1,4-dioxane, the high symmetry of the molecule results in a single peak in both the 1H and 13C NMR spectra. docbrown.infodocbrown.info The introduction of the carboxaldehyde group breaks this symmetry, leading to a more complex spectrum. The aldehydic proton is expected to appear at a significantly downfield chemical shift (around 9-10 ppm) in the 1H NMR spectrum. The protons and carbons of the dioxane ring will also exhibit distinct chemical shifts depending on their proximity and orientation relative to the substituent.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
Aldehydic H 9.5 - 10.0 -
Aldehydic C - 195 - 205
Dioxane C2 - 70 - 80
Dioxane H on C2 4.0 - 4.5 -
Dioxane C3, C5 - 65 - 75
Dioxane H on C3, C5 3.5 - 4.0 -
Dioxane C6 - 60 - 70

Note: These are predicted ranges based on typical values for similar functional groups and are for illustrative purposes.

Infrared (IR) and Raman Spectroscopy: Quantum chemical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. cardiff.ac.ukdocbrown.info For this compound, a strong characteristic absorption band for the C=O stretching vibration of the aldehyde group would be expected in the IR spectrum, typically in the range of 1720-1740 cm-1. The C-H stretching of the aldehyde group would also give a characteristic peak around 2720-2820 cm-1. The C-O-C stretching vibrations of the dioxane ring would also be present. docbrown.info

Structure-Reactivity and Structure-Activity Relationship Studies Utilizing Theoretical Approaches

Theoretical approaches are instrumental in establishing structure-reactivity and structure-activity relationships (SAR/QSAR). rsc.org By calculating various molecular descriptors for a series of related compounds, correlations can be drawn between these descriptors and their observed chemical reactivity or biological activity.

For a series of substituted this compound derivatives, quantum chemical calculations could provide descriptors such as HOMO and LUMO energies, dipole moment, atomic charges, and molecular surface properties. These descriptors can then be used in QSAR models to predict the reactivity of new derivatives or to understand the structural features that are important for a particular biological activity. For example, the electronic properties of the carboxaldehyde group, which can be modulated by other substituents on the dioxane ring, could be critical for its interaction with a biological target.

Future Research Directions and Emerging Paradigms in 1,4 Dioxane 2 Carboxaldehyde Chemistry

Development of Green and Sustainable Synthetic Routes for 1,4-Dioxane-2-carboxaldehyde

The future production of this compound will increasingly pivot towards green and sustainable methodologies, aligning with the twelve principles of green chemistry. nih.gov Current research trajectories focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and catalytic processes. chemistryjournals.net

Future synthetic strategies are expected to move away from stoichiometric reagents and harsh conditions. One promising avenue is the development of biocatalytic routes. Drawing inspiration from the biological degradation pathways of the parent 1,4-dioxane (B91453), which involves monooxygenase enzymes, researchers are exploring the use of engineered enzymes for the selective oxidation of a precursor like 2-hydroxymethyl-1,4-dioxane. itrcweb.orgresearchgate.netyale.edu Such enzymatic processes could offer high selectivity under mild, aqueous conditions, significantly reducing the environmental footprint.

Another key area of development is the use of heterogeneous catalysis. Research into sustainable routes for other cyclic ethers has demonstrated the utility of solid catalysts, which can be easily recovered and reused. mdpi.com Future work will likely focus on designing solid acid or oxidation catalysts that can efficiently convert renewable feedstocks, potentially derived from biomass, into the dioxane scaffold and subsequently introduce the carboxaldehyde function. The use of greener solvents, such as ionic liquids or supercritical fluids, is also a critical research direction aimed at replacing traditional volatile organic compounds. nih.govspectrochem.in These approaches collectively aim to create an economically viable and environmentally benign manufacturing process for this compound.

Unveiling Novel Chemical Reactivity and Catalytic Pathways

While the 1,4-dioxane ring is known for its general chemical stability, the presence of the aldehyde group in this compound introduces a locus of reactivity that is ripe for exploration. itrcweb.org Future research will focus on unveiling novel transformations and catalytic pathways that leverage this functionality.

A primary direction is the development of asymmetric catalytic reactions. The aldehyde can serve as a prochiral center, allowing for the synthesis of enantiomerically pure derivatives through organocatalysis or transition-metal catalysis. These chiral building blocks are of high value in the pharmaceutical industry.

Furthermore, the aldehyde group is an excellent participant in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form complex products. Future research will likely explore the use of this compound in novel MCRs to rapidly generate libraries of complex dioxane-containing molecules for biological screening.

Finally, emerging paradigms in catalysis, such as photoredox catalysis and C-H activation, could unlock unprecedented reactivity. Researchers may investigate the direct functionalization of the C-H bonds on the dioxane ring, guided by the aldehyde group, to install new functionalities without pre-functionalized starting materials. The degradation pathways of 1,4-dioxane, which proceed via ring-opening, also suggest that novel catalytic systems could be designed to selectively cleave the dioxane ring of the carboxaldehyde derivative, yielding linear, bifunctional molecules that are themselves valuable synthetic intermediates. ethz.chdeswater.com

Integration of Advanced Spectroscopic and Analytical Methodologies

The detection and characterization of this compound and its derivatives require robust analytical methods. While standard techniques for the parent 1,4-dioxane, such as gas chromatography-mass spectrometry (GC-MS), are well-established, future research will focus on integrating more advanced and sensitive methodologies. nih.govthermofisher.com

A significant area of development is the use of isotope dilution techniques for precise and accurate quantification. itrcweb.org This involves the synthesis of an isotopically labeled internal standard, such as 1,4-Dioxane-d6-2-carboxaldehyde, which can correct for matrix effects and variations in instrument response, a technique proven effective for the parent compound. ddmsinc.comddmsinc.com

In structural elucidation, advanced Nuclear Magnetic Resonance (NMR) spectroscopy will play a pivotal role. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for unambiguously assigning the proton and carbon signals of complex derivatives and for determining their stereochemistry. Conformational analysis, which is critical for understanding the molecule's behavior, can also be probed in detail using advanced NMR methods in conjunction with computational modeling.

The table below summarizes a comparison of analytical techniques that are emerging as crucial for future research on this compound.

MethodologyApplication FocusAdvantagesFuture Research Direction
GC-MS with Isotope DilutionAccurate QuantificationHigh accuracy and precision; corrects for matrix interference. itrcweb.orgddmsinc.comSynthesis of a specific deuterated standard for this compound.
High-Resolution Mass Spectrometry (HRMS)Structural Confirmation & MetabolomicsProvides exact mass for unambiguous formula determination.Identifying reaction intermediates and biological metabolites.
2D NMR Spectroscopy (COSY, HSQC, HMBC)Structural ElucidationUnambiguous assignment of complex structures; determination of connectivity.Characterizing novel derivatives from multicomponent reactions.
Chiral ChromatographyEnantiomeric SeparationSeparation and quantification of stereoisomers.Assessing the enantiomeric purity of products from asymmetric synthesis.

Expanding Biomedical and Materials Science Applications through Rational Design

The rational design of new molecules for specific applications is a cornerstone of modern chemistry, and this compound is an ideal platform for such endeavors. acs.org Its structure combines a stable, hydrophilic dioxane core—a motif found in some biologically active compounds—with a versatile aldehyde handle. nih.govresearchgate.net

In biomedical science, the dioxane scaffold has been explored for its interaction with neurological receptors. nih.gov The aldehyde functionality of this compound allows for its straightforward conversion into a vast array of derivatives, such as imines, amines, amides, and esters. This enables the creation of large chemical libraries for high-throughput screening against various biological targets, including enzymes and receptors, potentially leading to new therapeutic agents. For instance, reductive amination of the aldehyde can generate a series of amine derivatives that could be tested for activity in areas like multidrug resistance modulation, where other dioxane derivatives have shown promise. researchgate.net

In materials science, the aldehyde group offers a reactive site for polymerization and material modification. Future research could explore the use of this compound as a monomer in the synthesis of novel polymers, such as polyacetals or polyesters, imparting the properties of the dioxane ring (e.g., polarity, stability) into the polymer backbone. It could also be used as a cross-linking agent to modify the properties of existing polymers like polyvinyl alcohol or chitosan, creating new hydrogels or functional films with applications in biomedical devices or specialty coatings.

Theoretical and Computational Advances in Predicting Properties and Behavior

Theoretical and computational chemistry are becoming indispensable tools for predicting molecular properties and guiding experimental research. For this compound, these methods offer a powerful way to understand its behavior at a molecular level, saving significant time and resources in the lab.

Computational methods like Density Functional Theory (DFT) can accurately predict the compound's three-dimensional structure and conformational preferences. researchgate.net This is crucial for the dioxane ring, which can exist in chair, boat, or twist conformations, with the substituent aldehyde group occupying either an axial or equatorial position. scispace.com Understanding the lowest energy conformation is key to predicting the molecule's reactivity and its interaction with biological targets.

Furthermore, computational models can predict a range of spectroscopic properties, including NMR chemical shifts and IR vibrational frequencies, which can be used to interpret experimental data. researchgate.net Reaction pathway modeling is another emerging frontier. By calculating the energy of transition states, chemists can predict the feasibility of proposed synthetic routes, understand reaction mechanisms, and rationally design catalysts to favor desired outcomes. This predictive power accelerates the discovery of the novel reactivity patterns discussed in section 7.2.

The table below outlines key properties of this compound that can be predicted using modern computational techniques.

PropertyComputational MethodSignificance in Research
Conformational EnergyDFT, Ab initio methods scispace.comPredicts the most stable 3D structure, influencing reactivity and biological interactions.
Spectroscopic Data (NMR, IR)DFT (e.g., GIAO for NMR) researchgate.netAids in the interpretation of experimental spectra for structural verification.
Electronic Properties (HOMO/LUMO)DFT, Hartree-Fock researchgate.netProvides insight into the molecule's electronic reactivity and potential for photophysical applications.
Reaction EnergeticsTransition State Theory, DFTPredicts reaction barriers and mechanisms, guiding the design of new synthetic routes.
Solvation EffectsContinuum Solvation Models (PCM)Models how different solvents affect conformational stability and reactivity.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,4-Dioxane-2-carboxaldehyde, and how are they experimentally determined?

  • Methodological Answer : Key properties include molecular weight, solubility, vapor pressure, and logP (octanol-water partition coefficient). Experimental determination involves:

  • Molecular weight : Calculated via atomic weights (e.g., using the formula C₅H₈O₃ for derivatives; see analogous calculations in for 1,4-Dioxane ).
  • Solubility : Measured via shake-flask or HPLC methods. If direct data is unavailable, computational tools like EPI Suite or SPARC can estimate properties based on structural analogs .
  • Spectroscopic characterization : NMR, IR, and mass spectrometry validate structure (e.g., as applied to cyclohexanecarboxaldehyde derivatives in ) .

Q. What analytical techniques are recommended for detecting this compound in environmental matrices?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile derivatives after derivatization (e.g., using BSTFA for carbonyl groups).
  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Effective for polar, non-volatile forms.
  • Quality Control : Include internal standards (e.g., deuterated analogs) and validate detection limits using EPA protocols for 1,4-Dioxane .

Q. How can researchers synthesize this compound, and what are common intermediates?

  • Methodological Answer :

  • Oxidation of 1,4-Dioxane-2-methanol : Use catalysts like TEMPO/NaOCl or enzymatic approaches (e.g., engineered alcohol oxidases, as in ) .
  • Byproduct Monitoring : Track intermediates (e.g., aldehydes, carboxylic acids) via HPLC, as demonstrated in UV/H₂O₂ degradation studies of 1,4-Dioxane .

Advanced Research Questions

Q. How can experimental designs investigate degradation pathways of this compound under UV/H₂O₂ treatment?

  • Methodological Answer :

  • Semibatch Reactor Setup : Use controlled UV irradiation with H₂O₂ dosing to simulate advanced oxidation. Monitor intermediates (e.g., aldehydes, formate esters) via TOC analysis and LC-MS, as in 1,4-Dioxane studies .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to determine rate constants for parent compound decay and intermediate formation .
  • Table : Example degradation intermediates identified in analogous studies:
IntermediateDetection MethodReference
FormaldehydeGC-MS
Glyoxylic acidLC-MS/MS

Q. What strategies resolve contradictions in toxicity data for 1,4-Dioxane derivatives across studies?

  • Methodological Answer :

  • Data Harmonization : Cross-validate assays (e.g., in vitro cytotoxicity vs. in vivo models) using EPA’s weight-of-evidence framework .
  • Meta-Analysis : Aggregate data from peer-reviewed literature, gray literature (e.g., EPA reports), and computational predictions, applying inclusion/exclusion criteria (e.g., exclude studies with incomplete exposure metrics) .

Q. How can computational models predict environmental fate of this compound when experimental data is limited?

  • Methodological Answer :

  • QSPR Models : Use Quantitative Structure-Property Relationship tools to estimate biodegradation half-lives or bioaccumulation potential .
  • Fugacity Modeling : Apply EPA’s Epi Suite or OECD Toolbox to simulate partitioning in air/water/soil compartments, leveraging data from 1,4-Dioxane analogs .

Methodological Framework for Literature Reviews

Q. What systematic approaches ensure comprehensive literature searches for this compound?

  • Methodological Answer :

  • Database Selection : Prioritize SciFinder, PubMed, and Web of Science, supplemented by gray literature (e.g., EPA reports) .
  • Search Strings : Combine terms like “this compound” AND (“degradation” OR “toxicity”) with CASRN filters.
  • Inclusion Criteria : Focus on studies reporting experimental data (e.g., kinetics, byproducts) and exclude reviews/theoretical studies without primary data .

Retrosynthesis Analysis

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Reactant of Route 1
1,4-Dioxane-2-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
1,4-Dioxane-2-carboxaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.